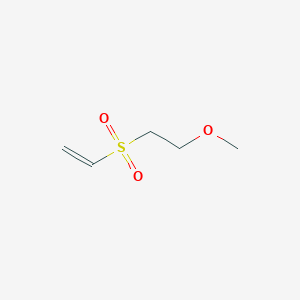

1-(Ethenesulfonyl)-2-methoxyethane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Ethenesulfonyl)-2-methoxyethane is an organic compound characterized by the presence of an ethenesulfonyl group attached to a methoxyethane backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Ethenesulfonyl)-2-methoxyethane can be synthesized through several methods. One common approach involves the reaction of ethenesulfonyl chloride with 2-methoxyethanol in the presence of a base such as pyridine or trimethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Ethenesulfonyl)-2-methoxyethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ethenesulfonyl group to a sulfonyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonyl derivatives.

Substitution: Various substituted products depending on the nucleophile used.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Applications:

- Building Block for Complex Molecules: The compound serves as a versatile building block in synthetic organic chemistry due to its reactivity. It can undergo various transformations, including nucleophilic substitutions and coupling reactions.

- Click Chemistry: Ethenesulfonyl fluoride, a derivative of this compound, has been employed in click chemistry, specifically in sulfur fluoride exchange (SuFEx) reactions. These reactions enable the rapid assembly of complex molecular architectures from simple precursors.

Case Study:

A study demonstrated the use of 1-(Ethenesulfonyl)-2-methoxyethane in synthesizing novel sulfonamide derivatives. The reaction conditions were optimized to achieve high yields and selectivity, showcasing its utility as a precursor in drug development.

Medicinal Chemistry

Applications:

- Radiochemical Synthesis: The compound has been utilized in radiochemical synthesis, particularly in the preparation of labeled amino acids and proteins. Its ability to form stable conjugates makes it valuable for tracing biological processes.

- Chemical Transformations: Research indicates that derivatives of this compound can facilitate the transformation of various substrates into biologically active compounds.

Case Study:

In a recent investigation, the compound was used to synthesize a series of telomerase inhibitors. The study focused on the interaction of these inhibitors with specific residues critical for telomerase activity, demonstrating the compound's potential in cancer therapeutics .

Materials Science

Applications:

- Electrolyte Composition: This compound has been explored as an additive in electrolyte compositions for electrochemical cells. It improves cycling performance and reduces gas generation during storage at elevated temperatures .

- Polymer Chemistry: Its reactivity allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study:

Research highlighted the effectiveness of incorporating this compound into polymer electrolytes. The resulting materials exhibited improved ionic conductivity and stability under operational conditions, making them suitable for advanced battery technologies .

Biochemical Applications

Applications:

- Interaction Studies: The sulfonyl group enables interactions with biological macromolecules, which may influence their activity. Studies are ongoing to elucidate these interactions further.

- Enzyme Inhibition: Compounds derived from this compound have shown promise as enzyme inhibitors in various biochemical pathways.

Case Study:

In one study, derivatives were tested for their ability to inhibit specific enzymes involved in metabolic pathways associated with diseases like diabetes. The results indicated significant inhibitory activity, warranting further exploration for therapeutic applications .

Data Summary

| Application Area | Key Features | Notable Findings |

|---|---|---|

| Synthetic Organic Chemistry | Versatile building block; participates in nucleophilic substitutions | High yields in sulfonamide synthesis |

| Medicinal Chemistry | Radiochemical synthesis; chemical transformations | Effective telomerase inhibitors synthesized |

| Materials Science | Improves electrolyte performance; enhances polymers | Increased ionic conductivity and stability |

| Biochemical Applications | Interacts with macromolecules; enzyme inhibition | Significant enzyme inhibitory activity observed |

Mécanisme D'action

The mechanism of action of 1-(Ethenesulfonyl)-2-methoxyethane involves its reactive ethenesulfonyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites .

Comparaison Avec Des Composés Similaires

Methanesulfonyl chloride: Similar in structure but lacks the methoxyethane backbone.

Ethenesulfonyl chloride: Similar reactive group but different overall structure.

2-Methoxyethanesulfonyl chloride: Similar backbone but different functional group.

Uniqueness: 1-(Ethenesulfonyl)-2-methoxyethane is unique due to the combination of its ethenesulfonyl group and methoxyethane backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Activité Biologique

1-(Ethenesulfonyl)-2-methoxyethane, also known as methoxyethyl ethenesulfonate, is an organosulfur compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, characterized by a vinyl group attached to a sulfonyl moiety and a methoxyethyl ether, suggests potential biological activities that warrant further investigation.

This compound can be categorized under vinyl sulfonyl fluorides, which are known for their reactivity due to the presence of the sulfonyl fluoride group. The compound's molecular formula is C4H8O3S with a molecular weight of approximately 136.17 g/mol. The sulfonyl group is a strong electron-withdrawing entity, enhancing the compound's electrophilic character, which can influence its interactions with biological molecules.

The biological activity of this compound primarily stems from its ability to participate in nucleophilic reactions. The sulfonyl fluoride moiety can react with nucleophiles such as amines and alcohols, leading to the formation of covalent bonds with various biological targets. This reactivity positions it as a potential candidate for drug development, particularly in the context of enzyme inhibition or modification of protein functions.

Biological Activities

Research indicates that derivatives of sulfonyl compounds often exhibit significant biological activities, including:

- Anticancer Properties : Compounds similar to this compound have been investigated for their ability to inhibit telomerase activity, which is crucial in cancer cell proliferation. The mechanism involves covalent modification of active site residues in telomerase, leading to reduced enzyme activity and subsequent tumor growth inhibition.

- Antimicrobial Effects : Sulfonyl compounds have shown promise in exhibiting antimicrobial properties against various pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

- Potential Neuroprotective Effects : Some studies suggest that sulfonyl derivatives may possess neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress within neural tissues .

Case Studies

A few notable studies highlight the biological activities of related compounds:

- Telomerase Inhibition Study : A study demonstrated that certain sulfonyl fluoride derivatives effectively inhibited telomerase activity in cancer cell lines, leading to decreased cell viability. The study utilized various assays to measure telomerase activity and cell proliferation rates.

- Antimicrobial Efficacy Assessment : Research conducted on sulfonyl compounds indicated their effectiveness against multi-drug resistant bacterial strains. The study employed disk diffusion methods and minimum inhibitory concentration (MIC) tests to evaluate antimicrobial activity .

- Neuroprotection in Animal Models : In vivo studies using animal models showed that specific sulfonyl compounds could reduce neuroinflammation and improve cognitive function post-injury, suggesting potential therapeutic applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-ethenylsulfonyl-2-methoxyethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-3-9(6,7)5-4-8-2/h3H,1,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSOJPQHBZMBGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=O)(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.